6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one
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Overview
Description
6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one is a synthetic organic compound belonging to the chromenone familyThese compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylphenol with isopropyl bromide in the presence of a base, followed by methoxylation and subsequent cyclization to form the chromenone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and catalyst reuse, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized chromenones .
Scientific Research Applications
6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,7,8-trimethoxy-3,5-dimethyl-chromen-2-one: Another chromenone derivative with similar structural features.
5-methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: A structurally related compound with different substituents.
Uniqueness
6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
6-methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)13-11-6-10(4)15(16)18-14(11)9(3)7-12(13)17-5/h6-8H,1-5H3 |
InChI Key |
YJBNXTWWWBZJCY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)OC1=O |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)OC1=O |
Synonyms |
3,8-dimethyl-5-isopropyl-6-methoxycoumarin mansorin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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